molecular formula C10H8O3 B3057832 Benzoic acid, 3-(2-propynyloxy)- CAS No. 85607-73-4

Benzoic acid, 3-(2-propynyloxy)-

Cat. No.: B3057832
CAS No.: 85607-73-4
M. Wt: 176.17 g/mol
InChI Key: HERILFFCDZRBMN-UHFFFAOYSA-N
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Description

“Benzoic acid, 3-(2-propynyloxy)-” is a carboxylic acid derivative that contains both a propynyl and a benzoic acid functional group . It is commonly used in organic synthesis as a building block for the preparation of various pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular structure of “Benzoic acid, 3-(2-propynyloxy)-” contains a total of 21 bonds; 13 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group .


Chemical Reactions Analysis

While specific chemical reactions involving “Benzoic acid, 3-(2-propynyloxy)-” are not available, benzoic acid, a related compound, can undergo a variety of reactions. For instance, benzoic acid can be oxidized to phenol using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) .

Scientific Research Applications

Polymerization and Material Science

Benzoic acid derivatives, including 3-(2-propynyloxy)-, have applications in polymerization and material science. For instance, a polymerizable benzoic acid derivative, 3,5-bis(propenoyloxymethyl)-4-hexadecyloxybenzoic acid, was used to create multilayered structures in liquid crystal phases, which were then photopolymerized to maintain their structure (Kishikawa, Hirai, & Kohmoto, 2008). Additionally, derivatives of benzoic acid, such as 3,5-bis(benzyloxy)benzoic acid and 3,5-bis(pyridine-2-ylmethoxy)benzoic acid, are utilized in synthesizing lanthanide-based coordination polymers with potential applications in photophysical properties (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Crystallography and Chemistry

The compound 4-(4-propoxybenzoyloxy)benzoic acid, related to benzoic acid, 3-(2-propynyloxy)-, is an important intermediate for the synthesis of ligands used in polymeric liquid crystals. Its crystal structure plays a crucial role in the development of these materials (Muhammad, Rauf, Ebihara, & Hameed, 2008). Moreover, benzoic acid derivatives are involved in Rhodium(I)-catalyzed carboxylation of aryl- and alkenylboronic esters with CO2, illustrating their utility in organic synthesis and chemical processes (Ukai, Aoki, Takaya, & Iwasawa, 2006).

Pharmaceuticals and Drug Development

In the field of pharmaceuticals, benzoic acid and its derivatives are explored for their potential as drug precursors and in drug development processes. For example, 4-[1-Methyl-2,4-dioxo-6-(3-phenyl-prop-1-ynyl)-1,4-dihydro-2H-quinazolin-3-ylmethyl]-benzoic acid, a derivative, was investigated as a matrix metalloproteinase-13 inhibitor (Zhang, 2012).

Nanotechnology and Liquid Crystals

Research into benzoic acid derivatives extends to nanotechnology and liquid crystals. The effect of dispersing ZnO nanoparticles in liquid crystalline p-n-propoxy/propyl benzoic acids was studied to understand the influence on optical properties, which has implications for advanced materials and display technologies (Jayaprada et al., 2019).

Safety and Hazards

The safety data sheet for benzoic acid indicates that it may cause skin irritation, serious eye damage, and damage to organs (lungs) through prolonged or repeated exposure . It’s important to handle it with appropriate safety measures.

Future Directions

While specific future directions for “Benzoic acid, 3-(2-propynyloxy)-” are not available, research into similar compounds like benzoic acid continues to explore their potential applications in various fields .

Mechanism of Action

Target of Action

The primary target of Benzoic acid, 3-(2-propynyloxy)- Benzoic acid, a related compound, is known to have antimicrobial properties and is widely used as a food preservative . It is conjugated to glycine in the liver and excreted as hippuric acid . As the sodium salt form, sodium benzoate, it is used as a treatment for urea cycle disorders due to its ability to bind amino acids .

Mode of Action

The specific mode of action of Benzoic acid, 3-(2-propynyloxy)- The mode of action of benzoic acid involves its ability to bind to amino acids, leading to their excretion and a decrease in ammonia levels .

Biochemical Pathways

The biochemical pathways affected by Benzoic acid, 3-(2-propynyloxy)- Benzoic acid is known to be involved in theshikimate and phenylpropanoid pathways in plants . It is also part of the core β-oxidative pathway of benzoic acid biosynthesis in plants .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Benzoic acid, 3-(2-propynyloxy)- Benzoic acid is known to be conjugated to glycine in the liver and excreted as hippuric acid , which may provide some insight into its pharmacokinetic properties.

Result of Action

The specific molecular and cellular effects of Benzoic acid, 3-(2-propynyloxy)- Benzoic acid is known to have antimicrobial properties and is widely used as a food preservative . It is also used as a treatment for urea cycle disorders due to its ability to bind amino acids .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Benzoic acid, 3-(2-propynyloxy)- It is known that benzoic acid is one of the most common organic acids in the earth’s atmosphere and an important component of atmospheric aerosol particles . The reaction mechanism of OH, NO3, and SO4− radicals with benzoic acid in atmospheric water droplets and that of OH radicals with benzoic acid in the atmosphere have been studied .

Properties

IUPAC Name

3-prop-2-ynoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h1,3-5,7H,6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERILFFCDZRBMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90519499
Record name 3-[(Prop-2-yn-1-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90519499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85607-73-4
Record name 3-[(Prop-2-yn-1-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90519499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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